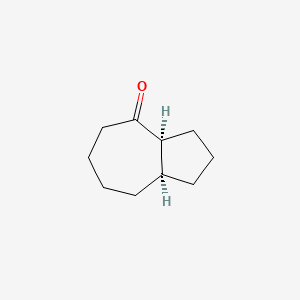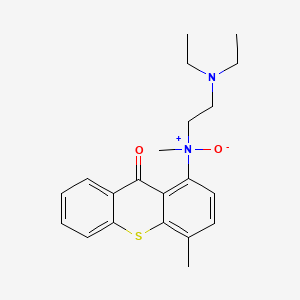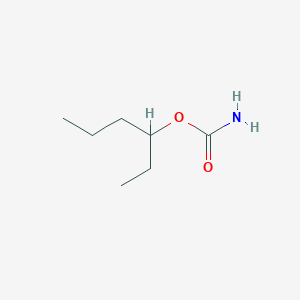![molecular formula C26H25ClN2O B14724908 (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, diphenylmethylpiperazine, and a suitable base.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with diphenylmethylpiperazine in the presence of a base to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- (2E)-3-(4-chlorophenyl)-1-[4-(benzyl)piperazin-1-yl]prop-2-en-1-one
- (2E)-3-(4-chlorophenyl)-1-[4-(phenylmethyl)piperazin-1-yl]prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one lies in its specific structural features, such as the presence of the diphenylmethyl group, which may confer distinct pharmacological properties compared to similar compounds.
特性
分子式 |
C26H25ClN2O |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN2O/c27-24-14-11-21(12-15-24)13-16-25(30)28-17-19-29(20-18-28)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,26H,17-20H2/b16-13+ |
InChIキー |
MXCBVYDXKBZYPQ-DTQAZKPQSA-N |
異性体SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


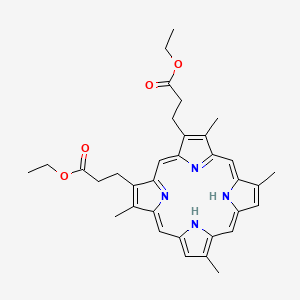
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)



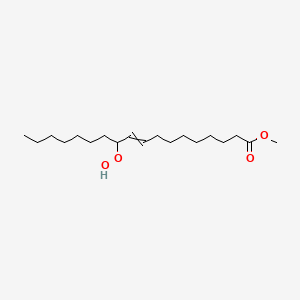
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

